Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl-
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Overview
Description
1-(6-Chloro-4-methylquinolin-2-yl)-3-methyl-1,4-dihydroindeno[1,2-c]pyrazole is a compound that belongs to the class of quinoline-pyrazole derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a quinoline moiety fused with a pyrazole ring, contributes to its distinctive chemical and biological properties .
Preparation Methods
The synthesis of 1-(6-chloro-4-methylquinolin-2-yl)-3-methyl-1,4-dihydroindeno[1,2-c]pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-4-methylquinoline and indeno[1,2-c]pyrazole intermediates.
Condensation Reaction: The 6-chloro-4-methylquinoline is reacted with an appropriate hydrazine derivative to form the pyrazole ring.
Cyclization: The resulting intermediate undergoes cyclization to form the indeno[1,2-c]pyrazole structure.
Final Product: The final compound is obtained through purification and characterization steps.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(6-Chloro-4-methylquinolin-2-yl)-3-methyl-1,4-dihydroindeno[1,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and has been used in the development of new synthetic methodologies.
Biology: It has shown promising activity in biological assays, including antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 1-(6-chloro-4-methylquinolin-2-yl)-3-methyl-1,4-dihydroindeno
Properties
CAS No. |
130946-69-9 |
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Molecular Formula |
C21H16ClN3 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
1-(6-chloro-4-methylquinolin-2-yl)-3-methyl-4H-indeno[1,2-c]pyrazole |
InChI |
InChI=1S/C21H16ClN3/c1-12-9-20(23-19-8-7-15(22)11-17(12)19)25-21-16-6-4-3-5-14(16)10-18(21)13(2)24-25/h3-9,11H,10H2,1-2H3 |
InChI Key |
GVVDTDZLFNCWFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)N3C4=C(CC5=CC=CC=C54)C(=N3)C |
Origin of Product |
United States |
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